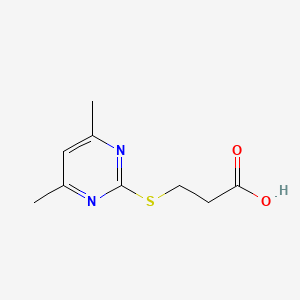
2-(2-羧乙基)硫代-4,6-二甲基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is a chemical compound with the CAS Number: 247225-29-2 . Its molecular weight is 212.27 and its molecular formula is C9H12N2O2S . The IUPAC name for this compound is 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanoic acid .
Molecular Structure Analysis
The InChI code for 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is 1S/C9H12N2O2S/c1-6-5-7(2)11-9(10-6)14-4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.科学研究应用
Synthesis and Material Development
4,6-Dimethylpyrimidines, including derivatives such as 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine, are key in synthesizing novel materials. For instance, they are utilized in the synthesis of novel semiconducting polymers through aldol condensation reactions, which are significant in the development of electronic and photonic materials (Gunathilake et al., 2013).
Chemical Structure and Characterization
The study of the crystal structure and theoretical calculations of derivatives of 4,6-dimethylpyrimidine is crucial in understanding their chemical properties. This includes the investigation of their crystallization, symmetry, and theoretical modeling using various computational methods (Ren et al., 2006).
Biochemical Research
In the field of biochemistry, 4,6-dimethylpyrimidine derivatives play a role in the synthesis of biologically active compounds. Their intermediate products are essential in developing various pharmaceuticals and biochemical substances (Le, 2014).
Molecular Interactions and Crystallography
Understanding molecular interactions and crystalline structures is another application. Studies focus on hydrogen bonding, tautomerism, and disorder in crystals involving dimethylpyrimidine, which are vital for designing drugs and understanding molecular recognition processes in biology and medicine (Rajam et al., 2017).
Supramolecular Chemistry
4,6-Dimethylpyrimidine derivatives are used in designing cocrystals involving carboxylic acids. This area explores the hydrogen bonding between the pyrimidine unit and carboxylic acids, contributing significantly to the field of supramolecular chemistry and crystal engineering (Rajam et al., 2018).
Polymer Chemistry
These compounds also find applications in polymer chemistry, particularly in the synthesis and characterization of adducts and polymers. The study of their hydrogen bonding and molecular arrangements can lead to the development of new materials with specific properties (Seth & Sur, 1995).
Synthetic Organic Chemistry
Further, they are integral in synthetic organic chemistry for exploring various reactions and creating compounds with potential biological activities. This includes the synthesis of Biginelli-compounds and their derivatives, which can lead to new therapeutic agents (Kappe & Roschger, 1989).
DNA Interaction Studies
These compounds are also used in studying DNA interactions. Synthesizing derivatives and analyzing their interaction with DNA through various techniques is crucial for understanding genetic processes and developing gene-targeted therapies (Atay et al., 2018).
Analytical Chemistry
In analytical chemistry, studies involve understanding the hydration and proton NMR spectra of dimethylpyrimidine derivatives. This knowledge is essential for developing new analytical methods and understanding chemical processes at the molecular level (Kress, 1994).
Photochemistry and Electrochemistry
Exploring the photochemistry and electrochemistry of 2-thiopyrimidine derivatives, including 4,6-dimethylpyrimidine, is critical for understanding photodissociation and reduction processes. This research can lead to new insights in fields like solar energy and materials science (Wrona et al., 1975).
安全和危害
属性
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-5-7(2)11-9(10-6)14-4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULFLAMWNBZYLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350173 |
Source


|
| Record name | 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |
CAS RN |
247225-29-2 |
Source


|
| Record name | 3-[(4,6-Dimethyl-2-pyrimidinyl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-Quinolinyl)vinyl]phenol](/img/structure/B1361211.png)

![5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1361216.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1361219.png)





![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)

